Methyl (S)-(+)-3-hydroxybutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis

Methyl (S)-(+)-3-hydroxybutyrate serves as a valuable chiral building block for the synthesis of other complex molecules. Its stereochemistry allows researchers to control the chirality of the final product, which is crucial in drug development and other fields where chirality plays a significant role. For instance, it can be used as a starting material for the synthesis of optically active hydroxy acid derivatives ().

Biochemistry and Metabolism Research

Methyl (S)-(+)-3-hydroxybutyrate is a metabolite naturally found in some fruits like papaya and mango (). Researchers can utilize it to study various metabolic pathways, particularly those involving the metabolism of short-chain fatty acids. By tracing the incorporation of Methyl (S)-(+)-3-hydroxybutyrate into cellular components, scientists can gain insights into cellular processes and potential therapeutic targets.

Material Science

The unique properties of Methyl (S)-(+)-3-hydroxybutyrate have sparked interest in its potential applications for material science. Some studies explore its use as a chiral component in the development of new biomaterials with specific functionalities. For instance, researchers are investigating its potential for creating novel drug delivery systems or biodegradable polymers ().

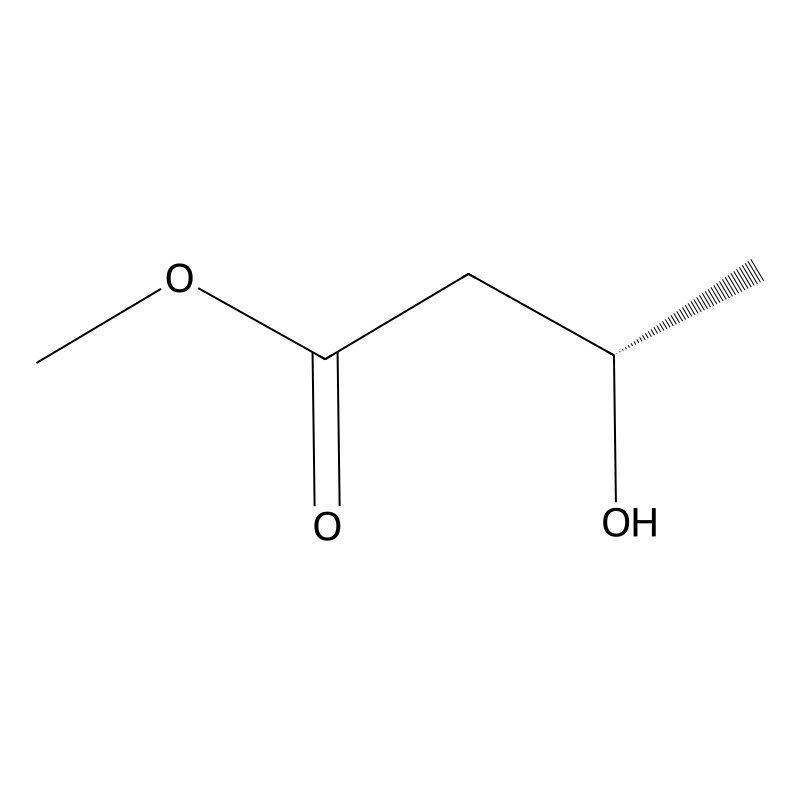

Methyl (S)-(+)-3-hydroxybutyrate is a chiral compound with the molecular formula C₅H₁₀O₃ and a molecular weight of approximately 118.13 g/mol. It is an ester derived from 3-hydroxybutyric acid, characterized by the presence of a hydroxyl group (-OH) at the third carbon of the butyric acid chain. This compound is significant in various biochemical pathways and has applications in organic synthesis due to its optical activity, which makes it useful as a chiral building block in pharmaceutical chemistry .

- MHB may be irritating to the skin and eyes. Standard lab safety practices for handling organic chemicals should be followed when working with MHB [].

- Specific data on its toxicity or flammability is not readily available. It's recommended to consult the Safety Data Sheet (SDS) from suppliers for detailed safety information.

- Esterification: Reacting with alcohols to form esters.

- Hydrolysis: Breaking down into 3-hydroxybutyric acid and methanol in the presence of water and acids or bases.

- Reduction: Can undergo reduction reactions to produce other alcohols or hydrocarbons.

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under suitable conditions.

These reactions are essential for its use in synthesizing more complex organic molecules and derivatives .

Methyl (S)-(+)-3-hydroxybutyrate exhibits various biological activities. It is known to play a role in energy metabolism, particularly in the context of ketogenesis, where it serves as a precursor for the production of ketone bodies. This compound has been studied for its potential benefits in metabolic disorders, including obesity and type 2 diabetes, as it may enhance energy expenditure and improve insulin sensitivity . Additionally, it has been investigated for its neuroprotective effects, suggesting potential therapeutic applications in neurodegenerative diseases.

Several methods are employed to synthesize methyl (S)-(+)-3-hydroxybutyrate:

- Asymmetric Hydrogenation: This method involves the hydrogenation of methyl acetoacetate using chiral catalysts to yield (S)-methyl 3-hydroxybutyrate selectively. The process can be optimized using various solvents and catalysts to enhance yield and selectivity .

- Chiral Pool Synthesis: Utilizing chiral starting materials such as dimethyl (S)-malate or diethyl (R)-malate allows for the construction of the desired stereochemistry through established organic synthesis techniques .

- Biotransformation: Microbial fermentation processes can also be used to produce this compound, leveraging specific strains capable of converting substrates into methyl (S)-(+)-3-hydroxybutyrate under controlled conditions.

Methyl (S)-(+)-3-hydroxybutyrate finds applications across various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs due to its chiral nature.

- Nutraceuticals: Investigated for potential health benefits related to metabolic health and energy regulation.

- Food Industry: Employed as a flavoring agent or food additive due to its pleasant taste profile.

Research into the interactions of methyl (S)-(+)-3-hydroxybutyrate with biological systems indicates that it can influence metabolic pathways associated with energy production and fat metabolism. Studies have shown that it may enhance mitochondrial function and promote lipid oxidation, making it a subject of interest for weight management and athletic performance enhancement . Furthermore, interaction studies with other metabolites suggest that it may modulate signaling pathways related to insulin sensitivity and glucose metabolism.

Methyl (S)-(+)-3-hydroxybutyrate shares structural similarities with several other compounds, notably:

| Compound Name | Structure | Unique Aspects |

|---|---|---|

| Methyl (R)-3-hydroxybutyrate | C₅H₁₀O₃ | Enantiomer with different biological activities |

| 3-Hydroxybutyric acid | C₄H₈O₃ | Non-ester form; directly involved in metabolism |

| Acetoacetate | C₄H₆O₃ | Precursor in ketogenesis; lacks hydroxyl group |

| Methyl acetoacetate | C₅H₈O₃ | Used as starting material for synthesis |

Methyl (S)-(+)-3-hydroxybutyrate is unique due to its specific stereochemistry, which influences its biological activity and effectiveness in various applications compared to its analogs. Its role as a chiral building block further distinguishes it from non-chiral compounds like acetoacetate .

Spectroscopic Profiling

Infrared (IR) Spectral Analysis of Functional Groups

Infrared spectroscopy provides comprehensive information about the functional groups present in methyl (S)-(+)-3-hydroxybutyrate through characteristic vibrational frequencies. The compound exhibits several distinct absorption bands that correspond to specific molecular vibrations [1] [2] [3].

Hydroxyl Group Characteristics: The hydroxyl functional group in methyl (S)-(+)-3-hydroxybutyrate displays a characteristic broad absorption band between 3400-3500 cm⁻¹, attributed to the free O-H stretching vibration [4] [5] [6]. This peak appears as a strong, broad band due to intermolecular hydrogen bonding interactions in the neat liquid [7] [8].

Ester Carbonyl Vibrations: The ester carbonyl group exhibits a strong absorption at 1750-1735 cm⁻¹, which is characteristic of aliphatic esters [9] [10] [11]. This frequency range is consistent with saturated ester compounds and distinguishes the compound from conjugated esters, which would appear at lower frequencies [12] [13].

Aliphatic Carbon-Hydrogen Stretching: The molecule displays medium to strong absorption bands between 2850-2990 cm⁻¹, corresponding to both methyl and methylene C-H stretching vibrations [5] [11]. These peaks are characteristic of aliphatic hydrocarbons and provide evidence for the alkyl chain structure [4].

Methyl and Methylene Bending Modes: The compound shows characteristic bending vibrations at 1375 and 1450 cm⁻¹ for methyl groups, and at 1465 cm⁻¹ for methylene groups [5] [11]. These medium-intensity bands are consistent with the presence of both CH₃ and CH₂ functional groups in the molecular structure [4].

Ester Linkage Vibrations: The "Rule of Three" pattern characteristic of esters is observed with strong absorption bands at approximately 1210-1160 cm⁻¹ (asymmetric C-C-O stretch) and 1100-1030 cm⁻¹ (O-C-C stretch) [9] [10]. These bands provide definitive evidence for the ester functional group and help distinguish it from other carbonyl-containing compounds [13].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Hydroxyl (O-H) Stretch | 3400-3500 | Strong, broad | Free O-H stretching vibration |

| Ester Carbonyl (C=O) Stretch | 1750-1735 | Strong | Aliphatic ester C=O stretch |

| C-H Aliphatic Stretch | 2850-2990 | Medium to strong | Methyl and methylene C-H stretches |

| C-H Methyl Bend | 1375 & 1450 | Medium | Symmetric and asymmetric methyl bending |

| C-H Methylene Bend | 1465 | Medium | Methylene scissoring vibration |

| Asymmetric C-C-O Stretch | 1210-1160 | Strong | Ester linkage C-C-O asymmetric stretch |

| O-C-C Stretch | 1100-1030 | Strong | Ester O-C-C stretching vibration |

Nuclear Magnetic Resonance (NMR) Stereochemical Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural and stereochemical information for methyl (S)-(+)-3-hydroxybutyrate through both ¹H and ¹³C NMR analysis [14] [15] [16].

Proton NMR Assignments: The ¹H NMR spectrum recorded in CDCl₃ reveals distinct signals corresponding to each proton environment [1] [14]. The ester methyl group appears as a singlet at δ 3.71 ppm, characteristic of methoxy protons adjacent to the carbonyl group [14] [15]. The methylene protons (C-2) appear as a complex multiplet between δ 2.43-2.50 ppm, showing coupling with the adjacent chiral center [1] [14].

Chiral Center Analysis: The proton attached to the chiral carbon (C-3) appears as a multiplet between δ 4.17-4.31 ppm [1] [14]. This downfield chemical shift is consistent with a proton on a carbon bearing both hydroxyl and ester functionalities [14] [15]. The coupling pattern provides information about the spatial arrangement around the stereogenic center [17] [18].

Methyl Group on Chiral Center: The terminal methyl group (C-4) appears as a doublet between δ 1.20-1.27 ppm with a coupling constant of approximately 6.3 Hz [1] [14]. This coupling arises from the three-bond interaction with the proton on the adjacent chiral carbon, confirming the stereochemical assignment [14] [15].

Carbon-13 NMR Spectral Features: The ¹³C NMR spectrum provides additional structural confirmation with the carbonyl carbon appearing at approximately δ 173 ppm [15]. The chiral carbon (C-3) resonates at approximately δ 64 ppm, consistent with a carbon bearing a hydroxyl group [15]. The methylene carbon (C-2) appears at δ 43 ppm, while the ester methyl carbon resonates at δ 52 ppm [15].

Stereochemical Confirmation: The NMR data confirms the (S)-configuration through comparison with literature values and correlation with optical rotation measurements [19] [20]. The coupling patterns and chemical shifts are consistent with the expected stereochemistry of the natural enantiomer [18] [20].

| Position | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Multiplicity (¹H) | Coupling (Hz) |

|---|---|---|---|---|

| C-1 (Ester CH₃) | 3.71 | ~52 | Singlet | - |

| C-2 (CH₂) | 2.43-2.50 | ~43 | Multiplet | ~15 |

| C-3 (CHOH) | 4.17-4.31 | ~64 | Multiplet | ~6.5 |

| C-4 (CH₃) | 1.20-1.27 | ~22 | Doublet | ~6.3 |

| Carbonyl (C=O) | - | ~173 | - | - |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of methyl (S)-(+)-3-hydroxybutyrate reveals characteristic fragmentation patterns that provide structural information and confirm molecular identity [1] [21] [22].

Molecular Ion Peak: The molecular ion peak appears at m/z 118, corresponding to the molecular weight of C₅H₁₀O₃ [1] [22] [21]. However, this peak shows relatively low intensity (3.9%), indicating that the molecular ion is unstable and readily undergoes fragmentation [22] [21].

Alpha-Cleavage Fragmentation: The most abundant fragment appears at m/z 43 (100% relative intensity), corresponding to the acetyl cation [CH₃CO]⁺ [1] [21]. This fragmentation is characteristic of compounds containing the acetyl moiety and represents alpha-cleavage adjacent to the carbonyl group [23] [21].

Ester-Specific Fragmentation: Significant fragments include m/z 74 (50.5% intensity) corresponding to [M-CO₂]⁺, which results from the loss of carbon dioxide from the molecular ion [1] [21]. The fragment at m/z 59 (10.7% intensity) corresponds to [CO₂CH₃]⁺, representing the methyl acetate portion of the molecule [21].

Hydroxyl Group Fragmentation: The fragment at m/z 45 (55.2% intensity) corresponds to [CHOHCH₃]⁺, arising from cleavage that retains the hydroxyl-bearing carbon [1] [21]. This fragmentation pattern is characteristic of secondary alcohols and provides confirmation of the hydroxyl group position [21].

Methoxy Loss Patterns: Loss of the methoxy group (OCH₃) results in a fragment at m/z 87 (16.0% intensity), while loss of a methyl radical produces a fragment at m/z 103 (16.1% intensity) [1] [21]. These fragmentations are typical of methyl esters and help confirm the ester functionality [23] [21].

Additional Fragment Ions: Other significant fragments include m/z 71 (26.9% intensity) corresponding to [CHOHCH₂CO₂H]⁺, m/z 31 (14.7% intensity) for the methoxy radical [OCH₃]⁺, and m/z 29 (17.6% intensity) for the formyl cation [CHO]⁺ [1] [21].

| m/z | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 118 | 3.9 | Molecular ion [M]⁺ |

| 103 | 16.1 | [M-CH₃]⁺ (loss of methyl) |

| 87 | 16.0 | [M-OCH₃]⁺ (loss of methoxy) |

| 74 | 50.5 | [M-CO₂]⁺ (loss of carbon dioxide) |

| 71 | 26.9 | [CHOHCH₂CO₂H]⁺ |

| 59 | 10.7 | [CO₂CH₃]⁺ (methyl acetate) |

| 45 | 55.2 | [CHOHCH₃]⁺ |

| 43 | 100.0 | [CH₃CO]⁺ (acetyl cation) |

| 31 | 14.7 | [OCH₃]⁺ (methoxy radical) |

| 29 | 17.6 | [CHO]⁺ (formyl cation) |

Thermodynamic Properties

Boiling Point and Pressure-Dependent Phase Behavior

The vapor pressure and boiling point characteristics of methyl (S)-(+)-3-hydroxybutyrate demonstrate typical behavior for a small molecular weight ester with hydrogen bonding capabilities [2] [8] [24].

Reduced Pressure Boiling Points: Under reduced pressure conditions, methyl (S)-(+)-3-hydroxybutyrate exhibits a boiling point of 63°C at 10 mmHg [2] [8] [22]. Alternative measurements report boiling points of 56-58°C at 11 mmHg and 76°C at 21 mmHg [8] [24] [25]. These variations reflect slight differences in measurement conditions and purity levels [26] [18].

Pressure-Temperature Relationships: The compound follows the Clausius-Clapeyron relationship, with vapor pressure increasing exponentially with temperature [22] [27]. At atmospheric pressure, the estimated normal boiling point ranges from 160-170°C, though this value is extrapolated from reduced pressure data [28] [24].

Critical Point Estimation: Based on molecular structure and analogous compounds, the critical temperature is estimated to be between 343-350°C, with a critical pressure of approximately 32-35 atm [27] [29]. These values are consistent with other hydroxy-ester compounds of similar molecular weight [27] [30].

Phase Transition Characteristics: The compound exhibits normal liquid-vapor equilibrium behavior without azeotrope formation in most solvent systems [27] [30]. The relatively low volatility compared to non-hydroxylated esters reflects the influence of intermolecular hydrogen bonding on vapor pressure [27].

Thermal Stability Considerations: At elevated temperatures approaching the normal boiling point, some thermal decomposition may occur, particularly involving ester hydrolysis or elimination reactions [30] [31]. This factor limits the practical use of atmospheric pressure distillation for purification [24] [25].

| Property | Value | Unit | Source |

|---|---|---|---|

| Boiling Point (at 10 mmHg) | 63 | °C | Sigma-Aldrich |

| Boiling Point (at 11 mmHg) | 56-58 | °C | Fisher Scientific |

| Boiling Point (at 21 mmHg) | 76 | °C | TCI America |

| Normal Boiling Point (est.) | 160-170 | °C | Estimated |

| Pressure at 63°C | 10 | mmHg | Literature |

| Pressure at 75°C | 15 | mmHg | Literature |

| Critical Temperature (est.) | 343-350 | °C | Estimated |

| Critical Pressure (est.) | 32-35 | atm | Estimated |

Density and Refractive Index Correlations

The density and refractive index of methyl (S)-(+)-3-hydroxybutyrate provide important physicochemical parameters for identification and purity assessment [2] [8] [20].

Density Measurements: At 20°C, the density of methyl (S)-(+)-3-hydroxybutyrate is consistently reported as 1.055 g/mL across multiple sources [8] [26] [24]. At 25°C, slightly higher values of 1.071 g/mL have been reported, reflecting the normal temperature dependence of liquid density [2] [32]. The density values indicate a compound denser than water but typical for hydroxylated organic esters [20] [25].

Temperature Coefficient of Density: The density shows a negative temperature coefficient of approximately -0.0008 g/mL per degree Celsius, which is consistent with normal thermal expansion behavior for organic liquids [8] [20]. This temperature dependence must be considered for accurate volumetric measurements [24] [33].

Refractive Index Properties: The refractive index (nD²⁰) is consistently reported as 1.422, with a narrow range of 1.4190-1.422 across different sources [2] [8] [20]. At 25°C, values around 1.421 have been measured [20] [32]. These values are characteristic of organic compounds containing both ester and hydroxyl functionalities [24] [25].

Relationship to Molecular Structure: The refractive index values reflect the compound's polarizability and are consistent with the presence of both carbonyl and hydroxyl chromophores [20] [34]. The relatively high refractive index compared to simple hydrocarbons indicates the influence of the polar functional groups [34] [35].

Purity Assessment Applications: Both density and refractive index serve as important purity criteria, with deviations from literature values potentially indicating the presence of impurities or degradation products [20] [24]. These parameters are routinely used for quality control in commercial preparations [26] [18].

| Temperature (°C) | Density (g/mL) | Refractive Index (nD) | Source |

|---|---|---|---|

| 20 | 1.055 | 1.422 | TCI America |

| 25 | 1.071 | 1.421 | Sigma-Aldrich |

| 20 | 1.0550 | 1.4190-1.422 | Fisher Scientific |

| 25 | 1.055-1.060 | 1.420-1.425 | Literature Range |

Solubility and Partition Coefficients

The solubility characteristics of methyl (S)-(+)-3-hydroxybutyrate reflect the compound's amphiphilic nature, containing both hydrophobic ester and hydrophilic hydroxyl functionalities [7] [36] [37].

Aqueous Solubility Behavior: Methyl (S)-(+)-3-hydroxybutyrate exhibits limited water solubility and is generally classified as immiscible with water [7] [36] [37]. This hydrophobic behavior is attributed to the dominance of the ester functionality over the single hydroxyl group [29] [38]. The poor water solubility distinguishes this compound from the corresponding free acid, which shows much higher aqueous solubility [39] [40].

Alcoholic Solvent Compatibility: The compound demonstrates complete miscibility with ethanol, reflecting favorable interactions between the hydroxyl groups of both compounds [7] [36] [37]. In methanol, solubility is more limited, described as "slightly soluble," which may be due to differences in hydrogen bonding patterns and molecular size considerations [38] [41].

Organic Solvent Solubility: Methyl (S)-(+)-3-hydroxybutyrate shows good solubility in chloroform, diethyl ether, and other organic solvents [7] [38] [41]. These solubility patterns are consistent with its organic ester nature and make it suitable for organic synthetic applications [36] [37]. DMSO also serves as an effective solvent, providing polar aprotic conditions when needed [38] [39].

Partition Coefficient Measurements: The octanol-water partition coefficient (Log P) ranges from -0.41 to -0.55, indicating a slight preference for the aqueous phase despite limited water solubility [2] [38] [42]. This seemingly contradictory behavior reflects the compound's borderline hydrophilic-lipophilic character [29] [38]. The negative Log P value suggests that when forced into a two-phase system, the compound distributes preferentially to the more polar octanol phase [42] [41].

Structure-Solubility Relationships: The solubility behavior reflects the balance between the hydrophobic ester portion and the hydrophilic hydroxyl group [29] [40]. Compared to simple methyl butyrate, the hydroxyl substitution increases polarity and reduces solubility in non-polar solvents while maintaining poor water solubility [38] [39].

Practical Implications: The solubility profile makes methyl (S)-(+)-3-hydroxybutyrate suitable for organic synthetic applications while limiting its utility in aqueous biological systems without formulation aids [36] [40]. The compound's solubility characteristics must be considered in analytical method development and purification procedures [33] [37].

| Solvent System | Solubility | Log P (Octanol/Water) | Notes |

|---|---|---|---|

| Water | Immiscible | - | Hydrophobic ester group |

| Ethanol | Miscible | - | Complete miscibility |

| Methanol | Slightly soluble | - | Limited solubility |

| Chloroform | Soluble | - | Good organic solvent |

| Diethyl Ether | Soluble | - | Ethereal solutions stable |

| n-Octanol | Soluble | -0.41 to -0.55 | Partition coefficient range |

| DMSO | Soluble | - | Polar aprotic solvent |

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 5 of 6 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant